molecular formula C14H21NO3 B13468499 2-[3-(Tert-butoxycarbonylamino)propyl]phenol CAS No. 171663-15-3

2-[3-(Tert-butoxycarbonylamino)propyl]phenol

Cat. No.: B13468499
CAS No.: 171663-15-3
M. Wt: 251.32 g/mol
InChI Key: VOIAVBCOVSEBTG-UHFFFAOYSA-N
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Description

2-[3-(Tert-butoxycarbonylamino)propyl]phenol is a chemical compound that features a phenol group substituted with a propyl chain bearing a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(tert-butoxycarbonylamino)propane with phenol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Tert-butoxycarbonylamino)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Boc-protected amino group can be reduced to yield the free amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Tert-butoxycarbonylamino)propyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Tert-butoxycarbonylamino)propyl]phenol involves its ability to interact with various molecular targets through its phenol and Boc-protected amino groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can engage in nucleophilic attacks and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butoxycarbonylamino)propyl bromide: Similar structure but with a bromide group instead of a phenol.

    2-(Tert-butoxycarbonylamino)ethyl phenol: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

2-[3-(Tert-butoxycarbonylamino)propyl]phenol is unique due to its specific combination of a phenol group and a Boc-protected amino group on a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

171663-15-3

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[3-(2-hydroxyphenyl)propyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9,16H,6,8,10H2,1-3H3,(H,15,17)

InChI Key

VOIAVBCOVSEBTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=CC=C1O

Origin of Product

United States

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